Dipropyl (2-oxoethyl)phosphonate
Description
Dipropyl (2-oxoethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (PO) bonded to a 2-oxoethyl moiety and two propyl ester groups. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving dialkyl phosphonates and carbonyl-containing reagents . This compound is hypothesized to exhibit reactivity patterns similar to its methyl and ethyl counterparts, particularly in applications involving heterocycle synthesis or flame retardancy .
Properties
CAS No. |
60593-31-9 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-dipropoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C8H17O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h5H,3-4,6-8H2,1-2H3 |
InChI Key |
TXMXVUKAKMMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and iodoacetone yields the desired phosphonate in good yields . Another method involves the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates followed by reaction with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of anhydrous solvents and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl (2-oxoethyl)phosphonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl (2-oxoethyl)phosphonate involves its ability to form stable complexes with various biological and chemical targets. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Alkyl Chain Impact: Longer alkyl chains (e.g., propyl vs.
- Functional Group Reactivity: The 2-oxoethyl group enables participation in Knoevenagel or Paal-Knorr reactions, whereas diazo derivatives (e.g., Diethyl (1-diazo-2-oxopropyl)phosphonate) are specialized for alkyne formation .
Thermal and Flame-Retardant Properties
Phosphonates with varying alkyl groups and oxidation states were compared in flame-retardant applications ():
| Compound Type | Oxidation State | Char Residue (%) | LOI* Value | Key Mechanism |
|---|---|---|---|---|
| Phosphinate-carbonates | +3 | 18–22 | 28–30 | Gas-phase radical quenching |
| Phosphonate-carbonates | +5 | 25–30 | 32–35 | Condensed-phase char formation |
| Dipropyl analogs (inferred) | +5 | ~28 (estimated) | ~33 | Enhanced char stability due to alkyl chain length |
*LOI: Limiting Oxygen Index.
Conclusion : this compound’s +5 oxidation state and propyl groups may improve flame retardancy compared to phosphinates but require evaluation for compatibility in polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
